REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8](/[CH:12]=[CH:13]\[O:14][CH2:15]C)=[CH:7][N:6]=1)=[O:4].CO.[C:19]([O-])(O)=[O:20].[Na+]>Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH2:12][CH:13]([O:14][CH3:15])[O:20][CH3:19])=[CH:7][N:6]=1)=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(N=C1N)\C=C/OCC
|
Name
|
|
Quantity
|
210 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1N)CC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |